![molecular formula C9H8FNO B12850641 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features an aminooxy group attached to a propynyl chain, which is further connected to a fluorobenzene ring
Méthodes De Préparation
The synthesis of 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and propargylamine.
Formation of Aminooxy Group: The aminooxy group is introduced through a reaction with hydroxylamine derivatives. This step often requires the use of protecting groups to prevent unwanted side reactions.
Coupling Reaction: The aminooxy-protected intermediate is then coupled with the propargylamine derivative under suitable conditions to form the desired product.
Deprotection: Finally, the protecting groups are removed to yield this compound in its pure form.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorobenzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Coupling Reactions: The propynyl group allows for coupling reactions, such as click chemistry, to form various conjugates and bioconjugates.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
Applications De Recherche Scientifique
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene has a wide range of scientific research applications:
Chemistry: The compound is used in the synthesis of complex molecules and as a building block in organic synthesis. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: In biological research, the compound is used for labeling and modifying biomolecules. Its aminooxy group allows for bioorthogonal reactions, enabling the study of biological processes in living systems.
Medicine: The compound has potential applications in drug discovery and development. It can be used to design and synthesize novel therapeutic agents targeting specific biological pathways.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling applications. Additionally, the propynyl group allows for click chemistry reactions, enabling the formation of complex molecular architectures. The fluorobenzene ring imparts stability and specific reactivity, contributing to the compound’s overall functionality.
Comparaison Avec Des Composés Similaires
1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene can be compared with other similar compounds, such as:
1-Aminooxy-3-aminopropane: This compound lacks the fluorobenzene ring and has different reactivity and applications.
1-Aminooxy-2-aminoethane: Similar to the previous compound, it lacks the propynyl group and fluorobenzene ring, resulting in different chemical properties.
Aminooxyacetic acid: This compound has a carboxylic acid group instead of the propynyl and fluorobenzene groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various scientific research applications.
Propriétés
Formule moléculaire |
C9H8FNO |
|---|---|
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
O-[1-(4-fluorophenyl)prop-2-ynyl]hydroxylamine |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12-11)7-3-5-8(10)6-4-7/h1,3-6,9H,11H2 |
Clé InChI |
LAXZXMZLHNANEI-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1=CC=C(C=C1)F)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




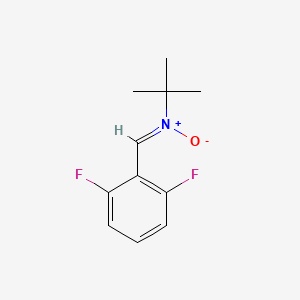
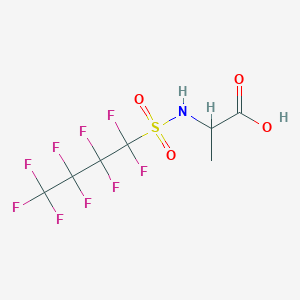
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
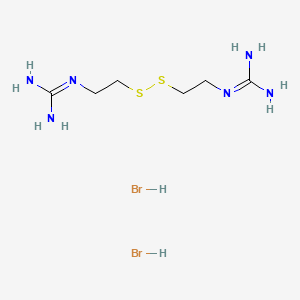
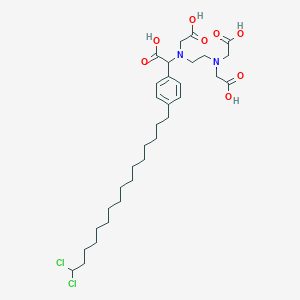

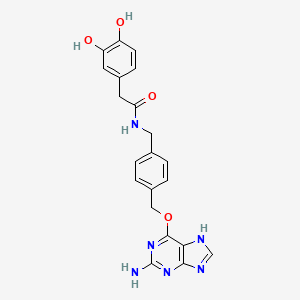
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
